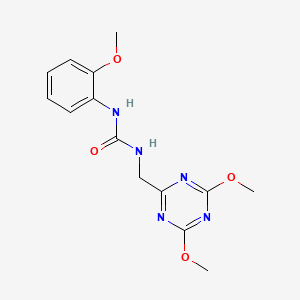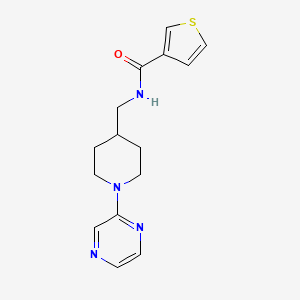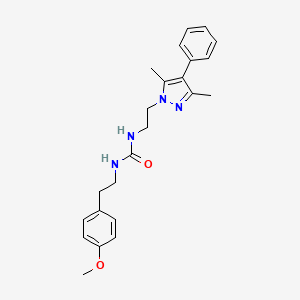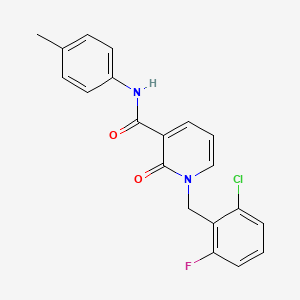
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea, also known as DMTMM, is a widely used coupling reagent in organic chemistry. It is a white crystalline powder that is highly soluble in organic solvents such as dichloromethane, acetonitrile, and dimethylformamide. DMTMM is used to activate carboxylic acids for peptide synthesis, esterification, and amidation reactions.
科学的研究の応用
Metabolic Profiling and Drug Metabolism Studies
For instance, studies on compounds with similar functional groups have highlighted their roles in the metabolic pathways and disposition of pharmaceuticals. Research on metabolites of specific HIV-1 protease inhibitors in human urine identified significant metabolic pathways, including glucuronidation and N-dealkylation, which are common in the metabolism of a wide range of drugs (Balani et al., 1995). Another study focused on the metabolism and disposition of BMS-690514, an inhibitor targeting cancer growth pathways, providing insights into the oxidative reactions and glucuronidation processes involved in drug metabolism (Christopher et al., 2010).
Biomarker Identification for Exposure and Toxicology
The identification of biomarkers related to exposure to various chemicals, including pharmaceuticals and environmental pollutants, is another area of research application for compounds with methoxyphenyl and triazine groups. For example, the determination of specific metabolites in urine has been used to monitor exposure to toxic substances and understand their potential health impacts (Wielgomas, 2013). This research is crucial for developing strategies to mitigate exposure and prevent adverse health outcomes.
Environmental Health and Safety Studies
The study of environmental contaminants, such as bisphenol A and nonylphenol, has emphasized the need for understanding the metabolic fate and impact of synthetic chemicals on human health (Calafat et al., 2004). Research in this area contributes to the development of safer materials and the establishment of regulatory standards to protect public health.
特性
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-10-7-5-4-6-9(10)16-12(20)15-8-11-17-13(22-2)19-14(18-11)23-3/h4-7H,8H2,1-3H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSQSSLKQGOFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2465887.png)
![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)



![2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2465893.png)






![5-Acetyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2465908.png)